Comparative Inhibition of Poly (ADP-ribose) Polymerase 1 (PARP1)
5-Amino-3,4-dihydroisoquinolin-1(2H)-one demonstrates direct inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), a validated oncology target [1]. While not the most potent PARP1 inhibitor in its class, its defined activity establishes it as a useful tool compound for studying the role of 5-substituted dihydroisoquinolinones in DNA damage response pathways, a feature not present in unsubstituted or differently substituted analogs [2]. The 5-substitution pattern on the dihydroisoquinolinone core has been specifically linked to potent enzyme inhibition and the ability to enhance the lethal effects of ionizing radiation in mammalian cells [3].
| Evidence Dimension | PARP1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | Class-level inference: Unsubstituted dihydroisoquinolinone (inactive) vs. 5-substituted dihydroisoquinolinones (active class) [3] |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro biochemical assay against recombinant human PARP1 |
Why This Matters
This specific biochemical activity confirms the compound's utility as a research tool for probing PARP1-mediated pathways, a function not inherent to the core scaffold alone.
- [1] BindingDB. BDBM50306284: 5-amino-3,4-dihydroisoquinolin-1(2H)-one. 2024. View Source
- [2] DrugMAP. Drug-Related molecule(s) Expression Atlas: DMR853M. 2024. View Source
- [3] Suto, M. J. et al. Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Anti-Cancer Drug Design. 1991. View Source
